Calcifediol-d3 Calcifediol-d3 One of the isotopic labelled metabolite of Vitamin D3, which has been found to be effective in mediating intestinal calcium absorbtion and bone calcium metabolism.
Brand Name: Vulcanchem
CAS No.: 1262843-45-7
VCID: VC0196733
InChI: InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
SMILES: CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Molecular Formula: C27H41O2D3
Molecular Weight: 403.67

Calcifediol-d3

CAS No.: 1262843-45-7

Cat. No.: VC0196733

Molecular Formula: C27H41O2D3

Molecular Weight: 403.67

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Calcifediol-d3 - 1262843-45-7

CAS No. 1262843-45-7
Molecular Formula C27H41O2D3
Molecular Weight 403.67
IUPAC Name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Standard InChI InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Appearance Off-White to Pale Yellow Solid

Chemical Structure and Biochemical Properties

Biochemical Role

Like its non-deuterated counterpart, calcifediol-d3 represents an intermediate in vitamin D metabolism. Standard calcifediol serves as the precursor for calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D3 . This conversion occurs primarily in the kidneys through the enzymatic action of 25(OH)D-1α-hydroxylase (CYP27B1) . The resulting calcitriol then binds to vitamin D receptors, forming complexes with retinoid-X receptors to influence gene transcription .

Binding Properties

Calcifediol exhibits strong binding affinity for vitamin D-binding protein in blood circulation, which facilitates its transport throughout the body . This protein binding characteristic likely extends to calcifediol-d3, though the deuterium substitution may potentially introduce subtle differences in binding kinetics. The elimination half-life of calcifediol ranges from 15 to 30 days, which contributes to its utility as a biomarker for vitamin D status .

Pharmacokinetic Properties

Absorption and Distribution

Studies examining calcifediol demonstrate that it undergoes rapid absorption following oral administration . Unlike vitamin D3, which requires a two-step conversion (first to calcifediol in the liver), calcifediol represents a "pre-activated" form of vitamin D. This difference accounts for its superior bioavailability and faster onset of action in raising serum 25(OH)D levels .

Comparative Pharmacokinetics

Table 1: Pharmacokinetic Comparison Between Calcifediol and Vitamin D3

ParameterCalcifediolVitamin D3Relative Difference
Maximum plasma concentration (first 24h)Approximately 2x higherReference+100%
Area Under Curve (AUC0-24h) after first daily dose28% higherReference+28%
Area Under Curve (AUC0-24h) after first weekly dose67% higherReference+67%
Area Under Curve (AUC0-24h) after 15 weeks daily dosing123% higherReference+123%
Area Under Curve (AUC0-24h) after 15 weeks weekly dosing178% higherReference+178%
Time to achieve 25(OH)D levels >30 ng/mLMean 16.8 daysMean 68.4 days4x faster
Percentage achieving target 25(OH)D levels >30 ng/mL100%70%+30%

This comparative data demonstrates that calcifediol exhibits significantly higher bioavailability and more rapid effects in increasing serum 25(OH)D concentrations compared to vitamin D3 . While these studies evaluated non-deuterated calcifediol, the pharmacokinetic principles would likely apply to calcifediol-d3, with the exception that deuterated compounds sometimes exhibit slightly slower metabolic clearance rates due to the stronger carbon-deuterium bond compared to carbon-hydrogen bonds.

Analytical Applications of Calcifediol-d3

Role as Internal Standard

The primary application of calcifediol-d3 lies in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying vitamin D metabolites. As an isotopically labeled analog, calcifediol-d3 provides an ideal internal standard for the quantification of endogenous calcifediol.

The deuterium labeling creates a mass difference that allows mass spectrometers to distinguish between the internal standard and the analyte while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation. This property makes calcifediol-d3 invaluable for correcting for variations in extraction efficiency, ionization suppression, and other analytical variables that might otherwise compromise quantitative accuracy.

Advantages in Mass Spectrometry

The use of calcifediol-d3 in mass spectrometry offers several advantages:

  • Chemical similarity to the analyte (calcifediol) ensures comparable extraction efficiency

  • Slight mass difference allows clear differentiation in mass spectra

  • Identical chromatographic behavior minimizes retention time differences

  • Compensation for matrix effects and ion suppression

  • Improved quantification accuracy across diverse sample types

These characteristics make calcifediol-d3 particularly valuable in clinical diagnostics and research settings where precise measurement of vitamin D metabolites is essential.

Clinical Research Applications

Metabolic Studies

Calcifediol-d3 serves as an important tool in metabolic research, allowing scientists to trace the metabolic fate of vitamin D compounds through biological systems. By administering deuterated compounds and tracking their conversion to metabolites, researchers can elucidate metabolic pathways and kinetics with greater precision than would be possible using non-labeled compounds.

Biomarker Development

The accuracy and reliability afforded by calcifediol-d3 as an internal standard have contributed to improved vitamin D testing protocols. Given that calcifediol concentration serves as the primary biomarker for vitamin D status assessment, having reliable analytical methods is crucial for clinical decision-making . Standardized testing using deuterated internal standards helps ensure consistency across different laboratories and testing platforms.

Comparative Efficacy of Calcifediol versus Vitamin D3

Clinical Findings

Recent studies have shown that calcifediol demonstrates superior efficacy in increasing serum 25(OH)D levels compared to vitamin D3. In clinical trials involving vitamin D-deficient individuals, calcifediol supplementation achieved target 25(OH)D concentrations more rapidly and in a higher percentage of participants than equivalent doses of vitamin D3 .

A randomized controlled trial examining postmenopausal women with vitamin D deficiency found that monthly calcifediol (0.266 mg) achieved 25(OH)D levels above 30 ng/mL more consistently than cholecalciferol (25,000 IU) . Similarly, a study of young adults with vitamin D deficiency reported that 82% of participants achieved target 25(OH)D levels (20-60 ng/mL) after four months of calcifediol treatment .

Dosing Considerations

Therapeutic Applications of Calcifediol

Indicated Uses

While calcifediol-d3 serves primarily as an analytical standard, non-deuterated calcifediol has established therapeutic applications. It is used clinically to treat conditions including:

  • Hyperparathyroidism secondary to renal insufficiency

  • Hypocalcemia in dialysis patients

  • Rickets and osteomalacia in both azotemic and non-azotemic patients

  • Vitamin D deficiency that requires rapid correction

The more direct pathway to activation gives calcifediol advantages in conditions where hepatic hydroxylation might be impaired or when rapid correction of vitamin D status is required.

Emerging Applications

Recent research has explored broader applications for calcifediol, including its potential role in:

  • Management of vitamin D deficiency in populations with malabsorption

  • Treatment approaches for patients with CYP2R1 variants that affect vitamin D metabolism

  • Protocols requiring rapid normalization of vitamin D status

  • Preventive strategies for conditions associated with vitamin D deficiency

These applications underscore the growing recognition of calcifediol's unique pharmacokinetic advantages over vitamin D3 in specific clinical scenarios.

Future Research Directions

Analytical Method Development

Ongoing refinements in mass spectrometric techniques continue to enhance the utility of calcifediol-d3 as an internal standard. Future developments may include:

  • Multi-labeled internal standards with deuterium at different positions

  • Combined analysis of multiple vitamin D metabolites using corresponding deuterated standards

  • Application of calcifediol-d3 in novel point-of-care testing systems

  • Integration into automated clinical laboratory platforms

Metabolic Investigations

The use of calcifediol-d3 in metabolic research offers opportunities to investigate:

  • Tissue-specific metabolism of vitamin D compounds

  • Impact of genetic polymorphisms on vitamin D metabolism

  • Drug interactions affecting vitamin D conversion and clearance

  • Age-related changes in vitamin D metabolic pathways

These research directions promise to further elucidate the complex metabolism of vitamin D and potentially identify new therapeutic approaches for vitamin D-related disorders.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator